molecular formula C27H22ClNO6 B270860 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE

2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE

Cat. No.: B270860
M. Wt: 491.9 g/mol
InChI Key: CXWGHALAJYATAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps include esterification, acylation, and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, purification steps, and waste management are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-METHYLBENZOYLOXY)PHENYL]-2-OXOETHYL 1-(3-CHLOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H22ClNO6

Molecular Weight

491.9 g/mol

IUPAC Name

[2-[4-(4-methylbenzoyl)oxyphenyl]-2-oxoethyl] 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H22ClNO6/c1-17-5-7-19(8-6-17)27(33)35-23-11-9-18(10-12-23)24(30)16-34-26(32)20-13-25(31)29(15-20)22-4-2-3-21(28)14-22/h2-12,14,20H,13,15-16H2,1H3

InChI Key

CXWGHALAJYATAA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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